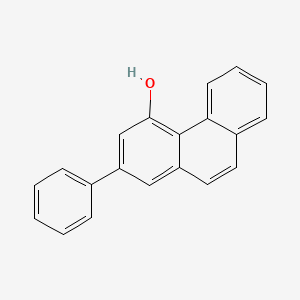

2-Phenylphenanthren-4-ol

Description

4-Phenylphenol (CAS: 92-69-3), also known as biphenyl-4-ol or 4-hydroxybiphenyl, is an aromatic organic compound with the molecular formula C₁₂H₁₀O and a molecular weight of 170.21 g/mol . It is classified under biphenyl derivatives and is structurally characterized by a hydroxyl group (-OH) attached to the para position of one benzene ring, which is further linked to a second phenyl group . This compound is widely used in industrial applications, including as a preservative, intermediate in chemical synthesis, and in material science due to its stability and reactivity .

Safety data indicate that 4-phenylphenol requires stringent handling protocols. First-aid measures for exposure include immediate flushing of eyes or skin with water for 10–15 minutes and medical consultation for ingestion or inhalation . Its high purity (>99.0%) in laboratory-grade formulations underscores its significance in research and industrial processes .

Properties

IUPAC Name |

2-phenylphenanthren-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c21-19-13-17(14-6-2-1-3-7-14)12-16-11-10-15-8-4-5-9-18(15)20(16)19/h1-13,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJQUWSECDPSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylphenanthren-4-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed cocyclotrimerization of allenes with arynes. This method uses ortho-silyl aryltriflates and allenes as starting materials, with palladium catalysts and cesium fluoride as reagents . The reaction is typically carried out in acetonitrile at low temperatures, followed by purification through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Phenylphenanthren-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming phenanthrenequinone.

Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Chromic acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.

Substitution: Bromine is often used for halogenation reactions.

Major Products Formed

Oxidation: Phenanthrenequinone

Reduction: 9,10-Dihydrophenanthrene

Substitution: 9-Bromophenanthrene

Scientific Research Applications

2-Phenylphenanthren-4-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 2-Phenylphenanthren-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to other aromatic compounds. Specific pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key differences between 4-phenylphenol and structurally or functionally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 | Biphenyl core with para-hydroxyl group | Preservatives, chemical synthesis |

| 4-Phenyl-3-buten-2-ol | Not specified† | C₁₀H₁₂O | 148.20 | Unsaturated alcohol with phenyl and butenol | Fragrance ingredient (regulated by IFRA) |

| Phenol, 4-(2-phenylethyl) | 6335-83-7 | C₁₄H₁₄O | 198.26 | Phenethyl-substituted phenol | Not specified (likely research use) |

| 2-(4-Phenylphenoxy)ethanol | 19070-95-2 | C₁₄H₁₄O₂ | 214.26 | Ethanol derivative with biphenyl ether | Industrial solvent, polymer synthesis |

Key Comparisons:

- Functional Groups: 4-Phenylphenol’s hydroxyl group contrasts with 4-phenyl-3-buten-2-ol’s alcohol and alkene groups, which enhance its volatility and suitability for fragrances .

- Regulatory Status: 4-Phenyl-3-buten-2-ol is subject to IFRA restrictions in fragrances (e.g., limits in leave-on cosmetics), whereas 4-phenylphenol’s regulations focus on occupational safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.